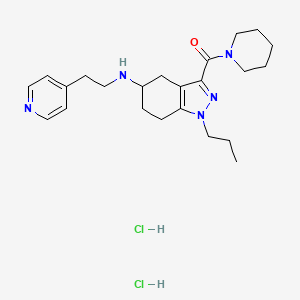

Nucc-390 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O.2ClH/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27;;/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYDQYPPGGIWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NUCC-390 Dihydrochloride: A Deep Dive into its Mechanism of Action for Neuroregeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NUCC-390 dihydrochloride is a novel, small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Emerging research has highlighted its significant potential in promoting nerve regeneration and functional recovery following neuronal damage.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of NUCC-390, detailing its interaction with the CXCR4 signaling pathway and presenting key experimental data and protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of NUCC-390 in neurology.

Core Mechanism of Action: CXCR4 Agonism

NUCC-390 functions as a selective agonist for the CXCR4 receptor, a G-protein coupled receptor (GPCR).[1][4] The endogenous ligand for CXCR4 is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). The CXCL12/CXCR4 signaling axis is crucial for a multitude of physiological processes, including immune cell trafficking, stem cell homing, and, critically, neuronal development and repair.[2][4]

Upon binding to CXCR4, NUCC-390 mimics the action of CXCL12, initiating a cascade of downstream intracellular signaling events.[5][6] This activation is central to its pro-regenerative effects. Notably, the action of NUCC-390 can be blocked by the selective CXCR4 antagonist, AMD3100 (Plerixafor), confirming its specific engagement with the receptor.[2][4]

Signaling Pathway

The binding of NUCC-390 to CXCR4 triggers several key downstream signaling pathways known to be involved in cell survival, proliferation, and migration. Two of the prominent pathways activated by NUCC-390 are:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is a critical regulator of cell survival and growth.

-

Extracellular signal-regulated kinase (ERK) Pathway: Activation of the ERK pathway is associated with cell proliferation, differentiation, and survival. NUCC-390 has been shown to increase the phosphorylation of ERK (pERK), indicating the activation of this cascade.[1]

Another important cellular response to NUCC-390 is the mobilization of intracellular calcium ([Ca2+]i), a common second messenger in GPCR signaling.[1][6] This influx of calcium can influence a wide range of cellular processes, including gene expression and cytoskeletal dynamics, which are essential for axonal growth.

Furthermore, prolonged stimulation of CXCR4 by agonists like NUCC-390 can lead to receptor internalization, a process of receptor desensitization and down-regulation.[1][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Nucc-390 Dihydrochloride: A Small-Molecule CXCR4 Agonist for Nerve Regeneration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nucc-390 is a novel, selective small-molecule agonist of the C-X-C chemokine receptor 4 (CXCR4). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Nucc-390 dihydrochloride. It is intended to serve as a resource for researchers in neuroscience, pharmacology, and drug development interested in the therapeutic potential of CXCR4 agonists for nerve injury and neurodegenerative diseases. This document details the mechanism of action of Nucc-390, its effects on intracellular signaling, and its demonstrated efficacy in promoting axonal growth and functional recovery in preclinical models. Included are detailed experimental protocols for its synthesis and key biological assays, alongside structured data tables and visualizations of its signaling pathway and experimental workflow.

Introduction

The C-X-C chemokine receptor 4 (CXCR4) and its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a crucial role in various physiological processes, including immune cell trafficking, hematopoiesis, and nervous system development.[1] The CXCL12/CXCR4 signaling axis is also implicated in the regeneration of the peripheral nervous system following injury.[1] While the therapeutic potential of activating this pathway is significant, the natural ligand CXCL12 has poor pharmacokinetic properties, limiting its clinical utility.[1]

This has driven the search for small-molecule CXCR4 agonists with improved drug-like properties. Nucc-390 emerged from these efforts as a potent and selective non-peptide agonist of the CXCR4 receptor.[2] It has been shown to mimic the pro-regenerative effects of CXCL12, promoting axonal elongation and the functional recovery of damaged nerves.[1] This guide summarizes the key findings related to the discovery and synthesis of this compound, presenting the data and methodologies in a format amenable to scientific and research audiences.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Biological Activity of Nucc-390

| Assay | Cell Line | Concentration | Observed Effect | Reference |

| Calcium Mobilization | C8161 cells | 10 µM | Strong intracellular calcium response, blocked by AMD3100.[2] | [2] |

| ERK Phosphorylation | C8161 cells | 10 µM | Increased levels of phosphorylated ERK (pERK) after 30 minutes of pre-treatment.[2] | [2] |

| CXCR4 Internalization | HEK293 cells (CXCR4-YFP) | 10 µM | Induction of CXCR4 receptor internalization after 2 hours.[2] | [2] |

| Axonal Growth | Cerebellar Granule Neurons (CGNs) | 0-1.25 µM | Boosted axonal growth over 24 hours.[2] | [2] |

| Axonal Elongation | Spinal Cord Motor Neurons (SCMNs) | Not specified | Induced elongation of motor axons, blocked by AMD3100.[1] | [1] |

Table 2: In Vivo Studies of Nucc-390

| Animal Model | Injury Model | Dosage and Administration | Outcome | Reference |

| CD-1 Mice | α-Latrotoxin-induced neuromuscular junction (NMJ) damage | 3.2 mg/kg, hind limb injection, twice daily for 3 days | Promoted functional and anatomical recovery of the NMJ.[2] | [2] |

| Mice | Sciatic nerve crush | Not specified | Promoted functional recovery of the sciatic nerve.[1] | [1] |

| Mice | Taipan venom-induced neuroparalysis | Not specified | Accelerated functional recovery from peripheral neuroparalysis.[3] | [3] |

Table 3: Pharmacokinetic Properties of Nucc-390

| Parameter | Value | Method | Reference |

| Distribution | Reaches ~10 nmoles/gram of soleus muscle within 1 hour after intraperitoneal injection. | Unpublished data cited in[4] | [4] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability are not yet publicly available.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.

Chemical Synthesis of this compound

The synthesis of Nucc-390 has been described and involves a multi-step process.[4] Below is a procedural outline based on the published reaction scheme.

Step 1: Synthesis of Intermediate 1

-

To a solution of a suitable starting ketone in a mixture of diethyl ether (Et2O) and tetrahydrofuran (THF), add lithium hexamethyldisilazide (LiHMDS) at -78 °C and stir for 1 hour.

-

Add diethyl oxalate in Et2O at -78 °C and stir for an additional hour.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Work up the reaction to yield the desired intermediate (81% yield).[4]

Step 2: Synthesis of Intermediate 2

-

To a solution of Intermediate 1 in ethanol (EtOH), add propylhydrazine dihydrochloride and potassium carbonate (K2CO3).

-

Stir the reaction at room temperature overnight.

-

Purify the product to obtain the pyrazole intermediate (84% yield).[4]

Step 3: Hydrolysis

-

Treat Intermediate 2 with aqueous potassium hydroxide (KOH) in a mixture of THF and methanol (MeOH).

-

Stir the reaction at room temperature overnight to yield the carboxylic acid (99% yield).[4]

Step 4: Amide Coupling

-

Activate the carboxylic acid from Step 3 with HATU and DIPEA in dimethylformamide (DMF) at room temperature for 15 minutes.

-

Add piperidine and stir at room temperature for 45 minutes to form the amide (86% yield).[4]

Step 5: Boc Deprotection

-

Treat the product from Step 4 with 4 M HCl in dioxane in dichloromethane (DCM) at room temperature for 3 hours to remove the Boc protecting group (quantitative yield).[4]

Step 6: Final Product Formation

-

React the deprotected intermediate with 4-vinylpyridine in methanol (MeOH) with acetic acid at 80 °C overnight.

-

Treat with 4 M HCl in dioxane to afford this compound (45% yield).[4]

Calcium Mobilization Assay

This assay measures the ability of Nucc-390 to induce an increase in intracellular calcium, a hallmark of Gq-coupled GPCR activation.[5][6]

-

Cell Culture: Seed CXCR4-expressing cells (e.g., U87.CD4.CXCR4+ or C8161) in a black-walled, clear-bottom 96-well plate and culture overnight.[5]

-

Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then load with a calcium-sensitive dye (e.g., Fluo-2 AM) for 45-60 minutes at 37°C in the dark.[5][7]

-

Compound Addition: Prepare serial dilutions of this compound. For antagonist testing, pre-incubate cells with a known antagonist (e.g., AMD3100) for 10-30 minutes.[5][7]

-

Signal Detection: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence, then inject the Nucc-390 solution and immediately begin kinetic reading of fluorescence intensity (excitation ~490 nm, emission ~520 nm).[5][8]

-

Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Analyze the data to determine the dose-response relationship.

pERK Activation Assay (Western Blot)

This assay determines if Nucc-390 activates the MAPK/ERK signaling pathway downstream of CXCR4.[9][10]

-

Cell Culture and Starvation: Culture CXCR4-expressing cells (e.g., HeLa or C8161) to 70-80% confluency. Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal pERK levels.[9]

-

Stimulation: Treat the starved cells with Nucc-390 (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30 minutes).[2]

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[9]

-

Densitometry: Quantify the band intensities to determine the fold-change in pERK levels.

CXCR4 Internalization Assay

This assay visualizes the agonist-induced translocation of CXCR4 from the cell surface to intracellular compartments.[11][12]

-

Cell Culture: Plate HEK293 cells stably expressing YFP-tagged CXCR4 on glass-bottom dishes.[2]

-

Stimulation: Treat the cells with Nucc-390 (e.g., 10 µM) for a specified time (e.g., 2 hours).[2] Include a vehicle-treated control group.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Imaging: Visualize the subcellular localization of CXCR4-YFP using a fluorescence or confocal microscope. In untreated cells, fluorescence should be prominent at the plasma membrane. In Nucc-390-treated cells, fluorescence will appear in intracellular vesicles.[2]

-

Quantification (Flow Cytometry Alternative):

-

Treat CXCR4-expressing cells with Nucc-390 for various times.

-

Stop the reaction with ice-cold PBS.

-

Stain the cells with a fluorescently labeled anti-CXCR4 antibody that recognizes an extracellular epitope.

-

Analyze the mean fluorescence intensity by flow cytometry. A decrease in MFI indicates receptor internalization.[12]

-

Chemotaxis Assay

This assay measures the ability of Nucc-390 to act as a chemoattractant for CXCR4-expressing cells.[13][14][15]

-

Chamber Preparation: Use a Boyden chamber or a transwell insert with a porous membrane (e.g., 5 or 8 µm pores, depending on cell type).

-

Chemoattractant: Add Nucc-390 at various concentrations to the lower chamber in serum-free medium. Use serum-free medium alone as a negative control and a known chemoattractant like CXCL12 as a positive control.

-

Cell Preparation: Resuspend CXCR4-expressing cells (e.g., C8161 or primary T-cells) in serum-free medium.

-

Cell Seeding: Add the cell suspension to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).[14]

-

Quantification:

-

Remove non-migrated cells from the top of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope.

-

In Vivo Sciatic Nerve Crush Injury Model

This preclinical model assesses the in vivo efficacy of Nucc-390 in promoting functional recovery after peripheral nerve damage.[1][16]

-

Animal Model: Use adult male rodents (e.g., CD-1 mice or Sprague-Dawley rats).

-

Surgical Procedure:

-

Anesthetize the animal.

-

Make a small incision in the thigh to expose the sciatic nerve.

-

Using fine forceps, crush the nerve at a specific location for a defined duration (e.g., 30 seconds).

-

Suture the muscle and skin layers.

-

-

Drug Administration: Administer this compound (e.g., via intraperitoneal or local injection) according to the desired dosing regimen. Include a vehicle-treated control group.

-

Functional Assessment (Walking Track Analysis):

-

At various time points post-injury, record the animals' footprints as they walk down a narrow track lined with paper.

-

Dip the hind paws in non-toxic ink to capture the prints.

-

Measure parameters from the footprints of the experimental (E) and normal (N) paws, including print length (PL), toe spread (TS), and intermediary toe spread (ITS).[16][17]

-

Calculate the Sciatic Functional Index (SFI) using a validated formula, such as the one described by Bain et al. An SFI of 0 represents normal function, while an SFI of -100 indicates complete dysfunction.[17]

-

-

Histological Analysis (Optional): At the end of the study, perfuse the animals and collect the sciatic nerves for histological analysis of nerve regeneration (e.g., axon counting, myelin thickness).

Mandatory Visualizations

Signaling Pathway of Nucc-390

Caption: Signaling pathway of Nucc-390 via the CXCR4 receptor.

Experimental Workflow for Nucc-390 Characterization

Caption: Experimental workflow for Nucc-390 characterization.

Conclusion

This compound is a promising small-molecule CXCR4 agonist with demonstrated pro-regenerative effects on nervous tissue. Its ability to activate CXCR4 signaling, promote axonal growth, and facilitate functional recovery in preclinical models of nerve injury highlights its therapeutic potential. This technical guide provides a consolidated resource of the available data and methodologies for researchers interested in further exploring the pharmacology and therapeutic applications of Nucc-390 and other CXCR4-targeting compounds. Future studies should focus on elucidating its detailed pharmacokinetic and toxicological profiles and exploring its efficacy in a broader range of neurological disorders.

References

- 1. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CXCL12/CXCR4 Axis Activation Mediates Prostate Myofibroblast Phenoconversion through Non-Canonical EGFR/MEK/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endocytosis assay of chemokine receptor CXCR4 [bio-protocol.org]

- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. researchgate.net [researchgate.net]

Nucc-390 Dihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Biological Activity as a CXCR4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucc-390 dihydrochloride is a novel, selective small-molecule agonist of the C-X-C chemokine receptor 4 (CXCR4).[1] As a G-protein coupled receptor (GPCR), CXCR4 and its endogenous ligand, CXCL12 (also known as SDF-1), play a crucial role in various physiological and pathological processes, including stem cell trafficking, immune responses, and neuronal development. The therapeutic potential of modulating the CXCR4/CXCL12 signaling axis has led to the development of various agonists and antagonists. Nucc-390 has emerged as a significant research tool and potential therapeutic agent due to its ability to mimic the action of CXCL12, promoting nerve recovery and exhibiting other biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological functions of this compound, along with detailed experimental protocols for its characterization.

Chemical Properties and Structure

This compound is a synthetic, water-soluble compound.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₂₃H₃₅Cl₂N₅O | [5] |

| CAS Number | 2749281-71-6 | [4] |

| Molecular Weight | 468.46 g/mol | - |

| SMILES | O=C(N1CCCCC1)C2=NN(CCC)C3=C2CC(NCCC4=CC=NC=C4)CC3.Cl.Cl | [5] |

| Solubility | Soluble in PBS (20 mg/mL with ultrasonic and warming to 60°C) and DMSO. | [4] |

| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 6 months or -20°C for up to 1 month under nitrogen. |

Note: Specific physicochemical data such as melting point and pKa are not publicly available at the time of this writing.

Structure:

The chemical structure of Nucc-390 features a central pyrazole ring system linked to a piperidine carboxamide and a pyridine ethylamine moiety. This structure is crucial for its interaction with the CXCR4 receptor.

Synthesis

A general scheme for the chemical synthesis of Nucc-390 has been described.[4] The synthesis involves a multi-step process starting from commercially available reagents.

Synthesis Workflow:

Caption: General synthetic workflow for Nucc-390.

Note: A detailed, step-by-step experimental protocol for the synthesis of Nucc-390 is not publicly available. The provided diagram illustrates the key reaction types involved.

Mechanism of Action and Signaling Pathway

Nucc-390 acts as a selective agonist for the CXCR4 receptor.[1] Upon binding to CXCR4, it initiates a cascade of intracellular signaling events that are characteristic of GPCR activation.

CXCR4 Signaling Pathway Activated by Nucc-390:

Caption: Simplified CXCR4 signaling cascade initiated by Nucc-390.

Key downstream effects of Nucc-390 binding to CXCR4 include:

-

G-protein activation: Nucc-390 stimulates the Gαi subunit of the heterotrimeric G-protein.

-

Calcium Mobilization: Activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3), which triggers the release of intracellular calcium stores.[1]

-

MAPK/ERK Pathway Activation: Nucc-390 treatment leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAP kinase signaling pathway.[1][6]

-

Receptor Internalization: Similar to the natural ligand CXCL12, Nucc-390 induces the internalization of the CXCR4 receptor from the cell surface.[1][6]

-

Chemotaxis: Nucc-390 promotes the directed migration of cells expressing CXCR4, a process known as chemotaxis.[6]

Experimental Protocols

The following sections provide representative protocols for key experiments used to characterize the biological activity of Nucc-390. These are based on standard methodologies and should be optimized for specific cell types and experimental conditions.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CXCR4 activation by Nucc-390.

Experimental Workflow:

Caption: Workflow for the calcium mobilization assay.

Detailed Methodology:

-

Cell Culture: Plate cells expressing CXCR4 (e.g., C8161 melanoma cells) in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with Fura-2 AM (typically 1-5 µM) in the same buffer, often supplemented with a non-ionic detergent like Pluronic F-127 to aid dispersion.[7] Incubate for 30-60 minutes at 37°C.[7][8]

-

Washing: Gently wash the cells twice with buffer to remove extracellular Fura-2 AM.

-

Assay: Place the plate in a fluorescence plate reader equipped with injectors.

-

Data Acquisition: Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at ~510 nm.[7][9]

-

Agonist Addition: Inject a solution of this compound at the desired concentration.

-

Measurement: Continuously record the fluorescence ratio for several minutes to monitor the change in intracellular calcium.

-

Controls: Include wells with vehicle control (buffer only) and a known CXCR4 antagonist (e.g., AMD3100) to confirm the specificity of the response.

CXCR4 Receptor Internalization Assay

This assay quantifies the agonist-induced internalization of the CXCR4 receptor from the cell surface.

Experimental Workflow:

Caption: Workflow for the CXCR4 receptor internalization assay.

Detailed Methodology (Flow Cytometry):

-

Cell Preparation: Harvest CXCR4-expressing cells (e.g., Jurkat cells) and wash with cold FACS buffer (e.g., PBS with 1% BSA).

-

Treatment: Resuspend cells in media and treat with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 2 hours) at 37°C.[1]

-

Staining: Place the cells on ice to stop internalization. Pellet the cells and resuspend in cold FACS buffer containing a fluorescently labeled antibody against an extracellular epitope of CXCR4. Incubate on ice for 30-60 minutes in the dark.

-

Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.

-

Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer.

-

Data Interpretation: A decrease in the mean fluorescence intensity of the cell population treated with Nucc-390 compared to the vehicle control indicates receptor internalization.

Chemotaxis Assay

This assay assesses the ability of Nucc-390 to induce directed cell migration.

Experimental Workflow:

Caption: Workflow for the Boyden chamber chemotaxis assay.

Detailed Methodology (Boyden Chamber):

-

Chamber Preparation: Add serum-free media containing various concentrations of this compound or a control chemoattractant (e.g., CXCL12) to the lower wells of a Boyden chamber apparatus.[10][11]

-

Membrane: Place a porous polycarbonate membrane (pore size selected based on cell type, e.g., 8 µm for many cancer cell lines) over the lower wells.[5]

-

Cell Seeding: Resuspend CXCR4-expressing cells (e.g., C8161 cells) in serum-free media and place them in the upper chamber.[6]

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 4-24 hours).

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).

-

Quantification: Count the number of migrated cells in several microscopic fields for each condition.

pERK Activation Assay (Western Blot)

This assay detects the phosphorylation of ERK, a downstream effector of CXCR4 signaling, in response to Nucc-390.

Experimental Workflow:

Caption: Workflow for the pERK activation western blot assay.

Detailed Methodology:

-

Cell Treatment: Culture CXCR4-expressing cells (e.g., C8161 cells) and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with this compound (e.g., 10 µM) for a short period (e.g., 30 minutes).[1][6]

-

Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total ERK to confirm equal protein loading.

Conclusion

This compound is a valuable pharmacological tool for studying the CXCR4 signaling pathway. Its well-defined chemical structure and its characterized activity as a selective CXCR4 agonist make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted roles of CXCR4 in health and disease, and to explore the therapeutic potential of CXCR4 agonists like Nucc-390. Further research is warranted to fully elucidate its clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Western blot protocol | Abcam [abcam.com]

An In-depth Technical Guide to the In Vitro Characterization of Nucc-390 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Nucc-390 dihydrochloride, a novel, selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4). The data and methodologies presented herein are compiled from published research to facilitate further investigation and application of this compound in drug discovery and development.

Introduction to this compound

Nucc-390 is a significant compound in the study of CXCR4 signaling, a pathway implicated in various physiological and pathological processes including immune response, stem cell migration, and neurogenesis.[1] As a small-molecule agonist, Nucc-390 offers advantages over peptide-based ligands, such as potentially improved metabolic stability and bioavailability.[2] It has been shown to mimic the effects of the natural CXCR4 ligand, CXCL12α, promoting nerve recovery and axonal growth, making it a candidate for therapeutic development in neurodegenerative conditions.[1][3][4]

Mechanism of Action

Nucc-390 functions as a CXCR4 receptor agonist.[3] Its mechanism involves direct binding to the CXCR4 receptor, which triggers downstream intracellular signaling cascades.[5] Unlike the antagonist AMD3100, Nucc-390 activates the receptor, leading to a range of cellular responses.[1][3] Key events in its mechanism of action include the mobilization of intracellular calcium, induction of receptor internalization, and activation of the MAP kinase pathway via phosphorylation of ERK.[2]

Quantitative Data Summary

The following tables summarize the quantitative data available from in vitro studies of Nucc-390.

Table 1: Cellular Activity of Nucc-390

| Assay Type | Cell Line | Concentration | Observed Effect | Reference |

| Calcium Mobilization | C8161 cells | 10 µM | Strong intracellular calcium response | [2] |

| ERK Phosphorylation | C8161 cells | 10 µM | Increased levels of phosphorylated ERK (pERK) | [2][3] |

| CXCR4 Internalization | HEK293 cells | 10 µM | Pronounced internalization of CXCR4-YFP | [2][3] |

| Chemotaxis | C8161 cells | 10 µM | Robust chemotactic activity | [2] |

| Axonal Growth | Cerebellar Granule Neurons (CGNs) | 0-1.25 µM | Boosted axonal growth | [3][6] |

| Axonal Elongation | Spinal Cord Motor Neurons (SCMNs) | Not specified | Induces elongation of motor axons | [4] |

Table 2: Receptor Interaction

| Assay Type | System | Concentration | Result | Reference |

| 125I-SDF-1α Binding | Human Chem-1 cells expressing CXCR4 | Up to 10 µM | No significant inhibition of binding | [2] |

Note: The lack of inhibition in the radioligand binding assay suggests that Nucc-390 may be an orthosteric agonist that does not compete with SDF-1α binding in this experimental setup, or that it has a different binding mode.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Intracellular Calcium Mobilization Assay

-

Cell Line: C8161 cells.

-

Protocol:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

After loading, cells are washed to remove extracellular dye.

-

Baseline fluorescence is recorded.

-

Nucc-390 (10 µM) is added to the cells.

-

Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

-

The response is compared to that induced by the natural ligand SDF-1 (100 nM) and can be blocked by the CXCR4 antagonist AMD3100 (1 µM).[2]

-

4.2. ERK Phosphorylation Assay (Western Blot)

-

Cell Line: C8161 cells.

-

Protocol:

-

Cells are treated with Nucc-390 (10 µM) for a specified time (e.g., 30 minutes).[2][3]

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK (pERK) and subsequently with an antibody for total ERK as a loading control.

-

A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate and an imaging system.[2]

-

4.3. CXCR4 Receptor Internalization Assay

-

Cell Line: HEK293 cells expressing YFP-tagged CXCR4 receptors.

-

Protocol:

-

Cells are cultured on a suitable imaging surface (e.g., glass-bottom dishes).

-

Cells are treated with Nucc-390 (10 µM) for a specified time (e.g., 2 hours).[2][3]

-

The cellular localization of CXCR4-YFP is observed using fluorescence microscopy.

-

Untreated cells serve as a control, showing membrane localization of the receptor.

-

Internalization is characterized by the appearance of fluorescent aggregates within the cytosol.[2]

-

4.4. Chemotaxis Assay

-

Method: Boyden chamber assay.

-

Cell Line: C8161 cells.

-

Protocol:

-

A Boyden chamber with a porous membrane is used.

-

The lower chamber is filled with media containing the chemoattractant (Nucc-390 at 10 µM or SDF-1 at 100 nM).[2]

-

C8161 cells are placed in the upper chamber.

-

The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant.

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted.[2]

-

4.5. Axonal Growth and Elongation Assay

-

Cell Lines: Cerebellar granule neurons (CGNs) or spinal cord motor neurons (SCMNs).[3][4]

-

Protocol:

-

Primary neurons are cultured in appropriate media.

-

Nucc-390 is added to the culture medium at various concentrations (e.g., 0-1.25 µM) for a specified duration (e.g., 24 hours).[3][6]

-

After incubation, the neurons are fixed.

-

Axons are identified by staining with a neuron-specific marker (e.g., β3-tubulin).[4]

-

Images of the neurons are captured using microscopy.

-

Axon length is measured using imaging software, and the results are compared to untreated control cells.[4]

-

Visualizations

5.1. Signaling Pathway

5.2. Experimental Workflow: ERK Phosphorylation (Western Blot)

References

- 1. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy NUCC-390 (EVT-278154) | 1060524-97-1 [evitachem.com]

- 6. medchemexpress.com [medchemexpress.com]

The Biological Functions of Nucc-390 Dihydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Novel CXCR4 Agonist in Neuronal Regeneration and Beyond

Nucc-390 dihydrochloride, a novel small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a promising therapeutic candidate, particularly in the field of neuroregeneration. This technical guide provides a comprehensive overview of the biological functions of this compound, its mechanism of action, and detailed experimental protocols for researchers and drug development professionals.

Core Mechanism of Action: A Potent CXCR4 Agonist

This compound exerts its biological effects by acting as a selective agonist for the CXCR4 receptor, a G-protein coupled receptor (GPCR). It mimics the action of the endogenous ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12α). The binding of Nucc-390 to CXCR4 initiates a cascade of intracellular signaling events, the effects of which are consistently blocked by the selective CXCR4 antagonist, AMD3100.

Downstream Signaling Pathways

Activation of CXCR4 by Nucc-390 triggers several key downstream signaling pathways:

-

MAPK/ERK Pathway Activation: Treatment of cells with Nucc-390 leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is pivotal in regulating cellular processes such as proliferation, differentiation, and survival.

-

Calcium Mobilization: As a GPCR agonist, Nucc-390 induces a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This is a hallmark of GPCR activation and plays a crucial role in various cellular responses.

-

Receptor Internalization: Prolonged exposure to Nucc-390 induces the internalization of the CXCR4 receptor. This process is a key mechanism for regulating receptor signaling and is mediated by both G-protein and β-arrestin pathways.

Key Biological Functions

The agonistic activity of Nucc-390 on the CXCR4 receptor translates into several significant biological functions, with profound implications for therapeutic applications.

Promotion of Neuronal Regeneration and Axonal Growth

A primary and extensively studied function of Nucc-390 is its potent ability to promote nerve recovery and axonal elongation following injury. This has been demonstrated in various preclinical models:

-

In Vivo Sciatic Nerve Crush Model: Administration of Nucc-390 to mice following a sciatic nerve crush injury significantly accelerates functional recovery, as measured by the Compound Muscle Action Potential (CMAP).[1]

-

In Vitro Axonal Elongation: In cultured cerebellar granule neurons (CGNs) and spinal cord motor neurons (SCMNs), Nucc-390 promotes dose-dependent axonal growth and elongation.[2]

-

Neurotoxin-Induced Nerve Degeneration: Nucc-390 has been shown to facilitate the recovery of neuromuscular junctions after damage induced by α-latrotoxin and taipoxin, a component of Taipan snake venom.

Chemotaxis

Nucc-390 stimulates the directed migration of cells, a process known as chemotaxis. This function is particularly relevant for immune cells and cancer cells that express the CXCR4 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data from various experimental studies on this compound.

| In Vitro Assay | Cell Line/Neuron Type | Nucc-390 Concentration | Incubation Time | Observed Effect |

| ERK Phosphorylation | - | 10 µM | 30 minutes | Increased pERK levels |

| Calcium Mobilization | C8161 | 10 µM | - | Strong [Ca2+]i response |

| CXCR4 Internalization | HEK293 (YFP-CXCR4) | 10 µM | 2 hours | Receptor internalization |

| Axonal Elongation | CGNs, SCMNs | 0 - 1.25 µM | 24 hours | Dose-dependent axonal growth |

| In Vivo Study | Animal Model | Nucc-390 Dosage | Administration Route | Frequency & Duration | Observed Effect |

| Sciatic Nerve Crush | Mouse | 26 mg/kg | Intraperitoneal | Daily | Accelerated functional recovery (CMAP) |

| NMJ Degeneration | Mouse | 3.2 mg/kg | Hind limb injection | Twice daily for 3 days | Promoted neuromuscular junction recovery |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

References

An In-depth Technical Guide to Nucc-390 Dihydrochloride for Nerve Regeneration Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucc-390 dihydrochloride is a novel small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4). Emerging research has highlighted its significant potential in promoting nerve regeneration, positioning it as a promising therapeutic candidate for peripheral nerve injuries. This technical guide provides a comprehensive overview of Nucc-390, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: The CXCL12α/CXCR4 Signaling Axis

Nucc-390 exerts its pro-regenerative effects by activating the CXCL12α/CXCR4 signaling pathway.[1][2][3] In the context of nerve injury, the chemokine CXCL12α is primarily expressed by Schwann cells, while its receptor, CXCR4, is expressed in the axonal compartment of neurons.[1][2][3] The binding of an agonist, such as CXCL12α or Nucc-390, to CXCR4 initiates a signaling cascade that is crucial for axonal elongation and functional recovery of the injured nerve.[1][2][3] This makes Nucc-390 a strong candidate to stimulate nerve repair by promoting the growth of axons.[1][2][3]

Signaling Pathway Diagram

Caption: Nucc-390 activation of the CXCL12α/CXCR4 signaling pathway.

Quantitative Data from Preclinical Studies

The efficacy of Nucc-390 in promoting nerve regeneration has been quantified in both in vitro and in vivo models.

In Vitro: Neurite Outgrowth Assay

In primary cultures of spinal cord motor neurons (SCMNs), Nucc-390 has been shown to significantly induce the elongation of motor axons. This effect is mediated by CXCR4, as it is blocked by the CXCR4 antagonist AMD3100.[1]

| Nucc-390 Concentration | Mean Axon Length (% of Control) |

| 0 µM (Control) | 100% |

| 0.1 µM | ~120% |

| 0.5 µM | ~150% |

| 1.0 µM | ~160% |

Note: The above data is an approximate representation based on graphical data from the cited literature.

In Vivo: Sciatic Nerve Crush Model

In a mouse model of sciatic nerve crush injury, treatment with Nucc-390 has been demonstrated to promote the functional recovery of the nerve. This was assessed by measuring the Compound Muscle Action Potential (CMAP) in the gastrocnemius muscle at various time points post-injury.[1]

| Treatment Group | Day 7 Post-Injury (CMAP Area) | Day 14 Post-Injury (CMAP Area) | Day 28 Post-Injury (CMAP Area) |

| Vehicle | ~20% of baseline | ~40% of baseline | ~60% of baseline |

| Nucc-390 | ~35% of baseline | ~65% of baseline | ~85% of baseline |

Note: The above data is an approximate representation based on graphical data from the cited literature.

Experimental Protocols

In Vitro Neurite Outgrowth Assay

This protocol describes the general steps for assessing the effect of Nucc-390 on neurite outgrowth in primary motor neurons.

Caption: Workflow for an in vitro neurite outgrowth assay.

Detailed Steps:

-

Cell Culture: Isolate primary spinal cord motor neurons from embryonic day 14-15 rat embryos.

-

Plating: Plate the dissociated neurons on glass coverslips pre-coated with poly-L-lysine and laminin in a 24-well plate.

-

Treatment: After allowing the neurons to adhere, treat the cultures with different concentrations of this compound dissolved in the culture medium. Include a vehicle-only control group.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours.

-

Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with a suitable blocking buffer. Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin), followed by a fluorescently labeled secondary antibody.

-

Imaging: Acquire images of the stained neurons using a fluorescence microscope.

-

Analysis: Use image analysis software to trace and measure the length of the longest neurite for a significant number of neurons in each treatment group.

-

Statistical Analysis: Compare the mean neurite lengths between the Nucc-390 treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

In Vivo Sciatic Nerve Crush Model

This protocol outlines the key steps for evaluating the in vivo efficacy of Nucc-390 in a mouse model of peripheral nerve injury.

Caption: Workflow for an in vivo sciatic nerve crush model.

Detailed Steps:

-

Surgical Procedure: Anesthetize adult mice (e.g., C57BL/6) and make a small incision on the thigh to expose the sciatic nerve. Using fine forceps, crush the nerve at a specific location for a controlled duration (e.g., 30 seconds). Suture the muscle and skin layers.

-

Drug Administration: Administer this compound or a vehicle control to the mice. The route of administration (e.g., intraperitoneal, local) and dosing schedule should be predetermined.

-

Functional Assessment (Electrophysiology): At various time points post-surgery (e.g., weekly), perform electrophysiological recordings. Anesthetize the mouse and stimulate the sciatic nerve proximal to the crush site. Record the Compound Muscle Action Potential (CMAP) from the gastrocnemius muscle. The amplitude and area of the CMAP are indicative of the extent of functional reinnervation.

-

Data Analysis: Calculate the CMAP area for each animal and normalize it to the pre-injury baseline value. Compare the mean CMAP recovery between the Nucc-390 and vehicle-treated groups at each time point using statistical analysis.

-

Histological Analysis (Optional): At the end of the study, perfuse the animals and collect the sciatic nerves and gastrocnemius muscles. Perform histological staining (e.g., for myelin and axons) on nerve cross-sections to assess axonal regeneration and myelination. Muscle tissue can be analyzed for signs of atrophy or reinnervation.

Conclusion

This compound has demonstrated significant promise as a therapeutic agent for promoting nerve regeneration. Its well-defined mechanism of action, centered on the activation of the CXCR4 receptor, and the compelling preclinical data from both in vitro and in vivo studies, provide a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for researchers to investigate the potential of Nucc-390 and other CXCR4 agonists in the field of neural repair.

References

The Role of Nucc-390 Dihydrochloride in Promoting Axonal Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucc-390 dihydrochloride, a small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a promising therapeutic candidate for promoting axonal regeneration and functional recovery following nerve injury. This technical guide provides an in-depth analysis of the mechanism of action, key experimental findings, and methodologies related to the pro-regenerative effects of Nucc-390. By activating the CXCR4 receptor, Nucc-390 mimics the endogenous ligand CXCL12α, triggering downstream signaling cascades that enhance axonal elongation and nerve repair. This document summarizes the critical quantitative data, details the experimental protocols used to generate these findings, and visualizes the underlying biological pathways and workflows.

Introduction

Peripheral nerve injuries represent a significant clinical challenge, often resulting in long-term disability. The intrinsic capacity of the peripheral nervous system for regeneration provides a foundation for therapeutic intervention. The CXCL12α-CXCR4 signaling axis has been identified as a key player in this regenerative process.[1][2] this compound, a potent and selective CXCR4 agonist, has been shown to effectively harness this pathway to promote axonal growth and functional recovery in preclinical models of nerve damage.[2][3][4] This document serves as a comprehensive resource for understanding the scientific basis for the therapeutic potential of Nucc-390 in nerve repair.

Mechanism of Action: The CXCL12α-CXCR4 Signaling Axis

Nucc-390 exerts its pro-regenerative effects by acting as an agonist at the CXCR4 receptor, a G-protein coupled receptor.[4][5] Upon nerve injury, the expression of CXCR4 is upregulated in the axonal compartment of the damaged nerve, while its natural ligand, CXCL12α, is expressed by Schwann cells at the injury site.[1][2] The binding of Nucc-390 to CXCR4 initiates a signaling cascade that is crucial for axonal elongation and regeneration. This action is dependent on CXCR4, as the effects of Nucc-390 are abolished by the specific CXCR4 antagonist, AMD3100.[4]

The downstream signaling events following CXCR4 activation by Nucc-390 include the phosphorylation of ERK (extracellular signal-regulated kinase), a key component of the MAP kinase pathway, which is known to be involved in cell growth and differentiation.[5] This activation ultimately leads to the promotion of axonal growth and functional recovery of the neuromuscular junction (NMJ).[4][6]

Quantitative Data on Axonal Growth

In Vitro Studies

In vitro experiments using primary neuronal cultures have demonstrated the dose-dependent effect of Nucc-390 on axonal elongation.

| Cell Type | Treatment | Concentration (µM) | Outcome | Percentage of Control | Reference |

| Rat Spinal Cord Motor Neurons | Nucc-390 | 0.1 | Increased Axon Length | ~120% | [1][3] |

| Rat Spinal Cord Motor Neurons | Nucc-390 | 0.5 | Increased Axon Length | ~140% | [1][3] |

| Rat Spinal Cord Motor Neurons | Nucc-390 | 1.0 | Increased Axon Length | ~160% | [1][3] |

| Rat Spinal Cord Motor Neurons | Nucc-390 | 2.5 | Increased Axon Length | ~160% | [1][3] |

| Cerebellar Granule Neurons | Nucc-390 | 0 - 1.25 | Boosted Axonal Growth | Max effect ~163% | [4][6] |

| Cerebellar Granule Neurons | CXCL12α | Not Specified | Boosted Axonal Growth | ~161% | [4] |

In Vivo Studies

In vivo studies using mouse models of nerve injury have shown that Nucc-390 promotes functional and anatomical recovery.

| Animal Model | Injury Model | Treatment | Dosage | Outcome | Reference |

| CD-1 Mice | α-Latrotoxin (α-LTx) induced NMJ degeneration | Nucc-390 | 3.2 mg/kg (twice daily) | Promoted functional and anatomical recovery of the NMJ | [6] |

| Mice | Sciatic Nerve Crush | Nucc-390 | Not Specified | Increased area of Compound Muscle Action Potential (CMAP) | [1] |

| Mice | Sciatic Nerve Transection | Nucc-390 | Not Specified | Increased density of axons in active regrowth | [3] |

Experimental Protocols

In Vitro Axonal Growth Assay

This protocol describes the methodology used to assess the effect of Nucc-390 on the axonal growth of primary motor neurons.[3][4]

Detailed Steps:

-

Cell Culture: Rat spinal cord motor neurons (SCMNs) are isolated and cultured.[3]

-

Treatment: SCMNs are treated with various concentrations of Nucc-390 for 24 hours.[3]

-

Immunostaining: Cells are fixed and stained with an antibody against β3-tubulin to visualize axons.[3]

-

Imaging and Analysis: Axons are imaged, traced, and their lengths are measured to quantify growth as a percentage of the untreated control.[3]

In Vivo Sciatic Nerve Injury Model

This protocol outlines the procedure for evaluating the effect of Nucc-390 on nerve regeneration after sciatic nerve injury in mice.[1][3]

-

Surgical Procedure: A sciatic nerve crush or cut is performed on anesthetized mice.[1][2]

-

Treatment Administration: Nucc-390 or a vehicle control is administered to the mice.

-

Functional Assessment: Functional recovery is quantified by measuring the compound muscle action potential (CMAP) at specific time points post-injury.[1][2]

-

Histological Analysis: After a set period, the sciatic nerves are harvested, sectioned, and stained with antibodies against neurofilament (NF) and GAP43 to visualize and quantify axonal regrowth.[3]

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for promoting axonal regeneration. Its targeted action on the CXCR4 receptor provides a specific and potent mechanism for stimulating the intrinsic repair pathways of the peripheral nervous system. The quantitative data from both in vitro and in vivo studies consistently support its efficacy in enhancing axonal elongation and functional recovery.

Future research should focus on optimizing dosing regimens, evaluating long-term safety and efficacy, and exploring the potential of Nucc-390 in other models of neuronal damage, including central nervous system injuries. The compelling preclinical evidence strongly suggests that Nucc-390 is a promising candidate for clinical trials to assess its therapeutic utility in patients with peripheral nerve injuries.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Nucc-390 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucc-390 dihydrochloride is a novel, selective small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4)[1]. As a G-protein coupled receptor, CXCR4 and its natural ligand, CXCL12α, are implicated in a multitude of physiological and pathological processes. These include stem cell migration, inflammation, neurodegenerative conditions, and the growth of B cell precursors and motor axons[2]. Nucc-390 has demonstrated the ability to induce CXCR4 internalization and stimulate downstream signaling pathways, making it a valuable tool for research in neuroregeneration and other CXCR4-mediated processes[1][3]. In preclinical studies, it has been shown to promote the recovery of neuromuscular junction function after damage[2][4][5][6]. These application notes provide detailed protocols for utilizing Nucc-390 in cell culture experiments.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |

| Cerebellar Granule Neurons (CGNs) | Axonal Growth Assay | 0.0625 µM - 1.25 µM | 24 hours | Stimulated axonal growth | [1][7] |

| C8161 cells | pERK Western Blot | 10 µM | 30 minutes (pre-treatment) | Increased levels of phosphorylated ERK | [1][7] |

| HEK293 cells (expressing CXCR4-YFP) | Receptor Internalization | 10 µM | 2 hours | Induced CXCR4 receptor internalization | [1][3][7] |

| C8161 cells | Intracellular Calcium Mobilization | 10 µM | Not Specified | Produced a strong intracellular calcium response | [1] |

| Spinal Cord Motor Neurons (SCMNs) | Axonal Elongation Assay | Various concentrations | 24 hours | Induced elongation of motor axons | [4] |

Signaling Pathway

Nucc-390 acts as an agonist at the CXCR4 receptor. Upon binding, it activates downstream signaling cascades that are typically initiated by the natural ligand CXCL12α. This includes the induction of intracellular calcium mobilization and the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway. A significant cellular response to Nucc-390 treatment is the internalization of the CXCR4 receptor, a common regulatory mechanism for G-protein coupled receptors. These signaling events ultimately lead to various biological outcomes, such as the promotion of axonal growth and regeneration. The effects of Nucc-390 can be blocked by CXCR4 antagonists like AMD3100[1][2][3].

Experimental Protocols

Protocol 1: Assessment of Axonal Growth in Primary Neurons

This protocol is adapted from studies on cerebellar granule neurons (CGNs) and spinal cord motor neurons (SCMNs)[1][4][7].

1. Cell Plating: a. Isolate primary neurons (e.g., CGNs or SCMNs) from embryonic or neonatal rodents using established protocols. b. Plate the dissociated neurons on coverslips pre-coated with a suitable substrate (e.g., poly-L-lysine) in a 24-well plate. c. Culture the cells in appropriate neuronal growth medium.

2. Nucc-390 Treatment: a. After allowing the neurons to adhere and extend initial processes (typically 24 hours), prepare fresh culture medium containing various concentrations of this compound (e.g., 0 µM, 0.0625 µM, 0.25 µM, 1.25 µM). b. Carefully replace the existing medium in each well with the Nucc-390-containing medium. c. Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

3. Immunofluorescence Staining: a. After incubation, fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. b. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. c. Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour. d. Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin) overnight at 4°C. e. Wash the cells three times with PBS. f. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. g. Mount the coverslips onto microscope slides.

4. Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Trace the length of the longest axon for a significant number of neurons per condition. c. Quantify and compare the average axon length between the different treatment groups.

Protocol 2: Analysis of ERK Phosphorylation

This protocol is based on experiments performed in C8161 cells[1][7].

1. Cell Culture and Serum Starvation: a. Culture C8161 cells in appropriate growth medium until they reach 70-80% confluency. b. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal levels of ERK phosphorylation.

2. Nucc-390 Treatment: a. Pre-treat the serum-starved cells with 10 µM this compound for 30 minutes at 37°C. b. Include a vehicle control (e.g., sterile water or PBS) and a positive control (e.g., CXCL12α). To demonstrate specificity, a condition with a CXCR4 antagonist (e.g., AMD3100) followed by Nucc-390 treatment can be included.

3. Cell Lysis: a. After treatment, immediately place the culture dish on ice and wash the cells with ice-cold PBS. b. Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 4°C.

4. Western Blotting: a. Determine the protein concentration of the lysates using a BCA or Bradford assay. b. Separate equal amounts of protein from each sample by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. e. Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate. i. Strip the membrane and re-probe for total ERK as a loading control.

5. Densitometry Analysis: a. Quantify the band intensities for p-ERK and total ERK. b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Compare the relative levels of ERK phosphorylation across the different treatment conditions.

Protocol 3: Cytotoxicity Assay

While Nucc-390 is primarily studied for its agonistic and regenerative properties, it is crucial to assess its potential cytotoxicity, especially when determining the optimal concentration range for experiments.

1. Cell Plating: a. Plate the cells of interest (e.g., HEK293, primary neurons) in a 96-well plate at a predetermined optimal density. b. Allow the cells to adhere overnight.

2. Nucc-390 Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. A wide range of concentrations should be tested. b. Replace the medium in the wells with the medium containing the different concentrations of Nucc-390. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine). c. Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

3. Viability/Cytotoxicity Measurement: a. Choose a suitable cytotoxicity assay, such as one based on the measurement of lactate dehydrogenase (LDH) release from damaged cells or a dye-based assay that measures membrane integrity (e.g., Propidium Iodide or CellTox™ Green)[8]. b. Follow the manufacturer's instructions for the chosen assay kit. c. For an LDH assay, this typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture. d. For dye-based assays, the fluorescent dye is added directly to the wells.

4. Data Acquisition and Analysis: a. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength. b. Calculate the percentage of cytotoxicity for each concentration relative to the positive control. c. Plot the percentage of cytotoxicity against the log of the Nucc-390 concentration to determine the cytotoxic concentration 50 (CC50), if applicable.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for In Vivo Administration of Nucc-390 Dihydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Nucc-390 dihydrochloride, a selective small-molecule CXCR4 receptor agonist, in mouse models of nerve injury. Nucc-390 has demonstrated significant potential in promoting nerve recovery and regeneration, making it a valuable tool for neurobiological research and therapeutic development.[1]

Introduction

This compound is a potent agonist of the CXCR4 receptor, playing a crucial role in the CXCL12α-CXCR4 signaling axis. This pathway is integral to various physiological processes, including nerve development and regeneration. In vivo studies in mice have shown that administration of Nucc-390 effectively promotes functional and anatomical recovery following peripheral nerve damage induced by either physical trauma or neurotoxins.[2][3] The mechanism of action involves the stimulation of axonal growth and elongation, highlighting its therapeutic potential for neurodegenerative conditions and nerve injuries.[2][4]

Data Presentation

The following tables summarize the quantitative data from key in vivo studies in mice, demonstrating the efficacy of this compound in promoting nerve regeneration.

Table 1: Efficacy of Nucc-390 in a Sciatic Nerve Crush Injury Mouse Model

| Parameter | Treatment Group | Day 7 | Day 14 | Day 28 |

| Compound Muscle Action Potential (CMAP) Area (mV*ms) | Vehicle | ~2 | ~5 | ~15 |

| Nucc-390 (26 mg/kg/day, i.p.) | ~5 | ~15 | ~25 |

Data are approximated from graphical representations in the cited literature. For precise values, please refer to the original publication.[2]

Table 2: Efficacy of Nucc-390 in an α-Latrotoxin (α-LTx) Induced Nerve Degeneration Mouse Model

| Parameter | Vehicle | Nucc-390 (3.2 mg/kg, twice daily, hind limb injection) |

| Evoked Junctional Potential (EJP) Amplitude (mV) at 72h | ~5 | ~9** |

| Percentage of Re-innervated Neuromuscular Junctions (NMJs) at 72h | ~40% | ~80%*** |

**p < 0.05, ***p < 0.01, ***p < 0.001 vs. Vehicle. Data are approximated from graphical representations in the cited literature. For precise values, please refer to the original publication.[5]

Signaling Pathway

Nucc-390 exerts its pro-regenerative effects by activating the CXCL12α-CXCR4 signaling pathway. Upon binding to the CXCR4 receptor on the neuronal cell surface, Nucc-390 initiates a downstream signaling cascade that includes the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key molecule in the MAP kinase pathway.[1] This signaling cascade ultimately promotes gene expression changes that lead to enhanced axonal growth and nerve regeneration.

Experimental Protocols

Protocol 1: In Vivo Administration of Nucc-390 in a Mouse Model of Sciatic Nerve Crush Injury

This protocol describes the administration of Nucc-390 to promote nerve regeneration following a sciatic nerve crush injury in mice.

1. Preparation of this compound Solution:

-

Vehicle Composition:

-

Option 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Option 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).

-

Option 3: 10% DMSO, 90% Corn Oil.

-

-

Procedure:

-

Dissolve this compound in DMSO first.

-

Add the other solvents sequentially.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

The final solution should be clear. A solubility of at least 2.5 mg/mL can be achieved.

-

2. Animal Model and Surgical Procedure:

-

Animal Strain: CD-1 or C57BL/6 mice (6-8 weeks old).

-

Anesthesia: Administer an appropriate anesthetic (e.g., sodium pentobarbital, 30-50 mg/kg, i.p.).

-

Surgical Procedure:

-

Expose the left sciatic nerve through a gluteal muscle-splitting approach.

-

Apply a crush injury to the nerve at a defined distance from the sciatic notch using a fine hemostatic forceps or a specialized clip for a consistent duration (e.g., 3 minutes).

-

3. Administration of Nucc-390:

-

Dosage: 26 mg/kg body weight.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Frequency: Once daily.

-

Duration: As required by the experimental design (e.g., 7, 14, or 28 days).

4. Assessment of Nerve Regeneration:

-

Compound Muscle Action Potential (CMAP) Recording:

-

Anesthetize the mouse at the desired time point.

-

Place recording electrodes on the gastrocnemius muscle and stimulating electrodes on the sciatic nerve proximal to the crush site.

-

Record the CMAP area to quantify functional recovery.

-

Protocol 2: In Vivo Administration of Nucc-390 in a Mouse Model of α-Latrotoxin (α-LTx) Induced Nerve Degeneration

This protocol details the use of Nucc-390 to promote neuromuscular junction (NMJ) recovery after neurotoxin-induced degeneration.

1. Preparation of this compound Solution:

-

Follow the same procedure as in Protocol 1 to prepare the dosing solution.

2. Animal Model and Toxin Administration:

-

Animal Strain: CD-1 mice (6-8 weeks old).

-

Toxin Administration:

-

Administer α-Latrotoxin (α-LTx) via local injection into the hind limb muscle (e.g., soleus muscle) to induce degeneration of motor axon terminals.

-

3. Administration of Nucc-390:

-

Dosage: 3.2 mg/kg body weight.[1]

-

Route of Administration: Local injection into the hind limb.[1]

-

Frequency: Twice daily.[1]

-

Duration: 3 days.[1]

4. Assessment of NMJ Recovery:

-

Electrophysiology:

-

At 72 hours post-toxin injection, dissect the soleus muscle.

-

Record Evoked Junctional Potentials (EJPs) to assess the functional recovery of neurotransmission.

-

-

Immunohistochemistry:

-

Fix the dissected muscles in paraformaldehyde (PFA).

-

Stain for presynaptic markers (e.g., syntaxin-1A/1B) and postsynaptic acetylcholine receptors (e.g., with fluorescently labeled α-bungarotoxin).

-

Quantify the percentage of re-innervated NMJs by imaging.

-

Protocol 3: Western Blot Analysis of pERK in Mouse Sciatic Nerve

This protocol provides a method to assess the activation of the ERK signaling pathway in sciatic nerve tissue following Nucc-390 administration.

1. Tissue Collection and Lysis:

-

At the desired time point after Nucc-390 administration, euthanize the mouse and dissect the sciatic nerve.

-

Immediately snap-freeze the tissue in liquid nitrogen or proceed with homogenization.

-

Homogenize the nerve tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

2. Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Western Blotting:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize the results, strip the membrane and re-probe with an antibody against total ERK or a loading control protein (e.g., GAPDH or β-actin).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Nucc-390 Dihydrochloride: Application Notes and Protocols for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucc-390 dihydrochloride is a novel, selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4). As a G-protein coupled receptor (GPCR), CXCR4 and its natural ligand, CXCL12 (also known as SDF-1α), play a crucial role in various physiological and pathological processes. These include neurogenesis, immune responses, and cancer metastasis. Nucc-390, by activating the CXCR4 signaling pathway, has demonstrated potential in promoting nerve regeneration and recovery of function after neurodegeneration. These application notes provide detailed information on the solubility of this compound and protocols for its use in in vitro studies.

Data Presentation: Solubility

The solubility of this compound in commonly used laboratory solvents is summarized below. It is important to note that for both solvents, the use of sonication is recommended to aid dissolution. For DMSO, it is advised to use a newly opened bottle as hygroscopic DMSO can affect solubility.

| Solvent | Solubility (mg/mL) | Molar Equivalent | Notes |

| DMSO | 100 | 213.47 mM | Ultrasonic treatment is recommended. Use of newly opened (anhydrous) DMSO is advised.[1][2] |

| Water | 25 | 53.37 mM | Ultrasonic treatment is required.[1][2] |

Signaling Pathway